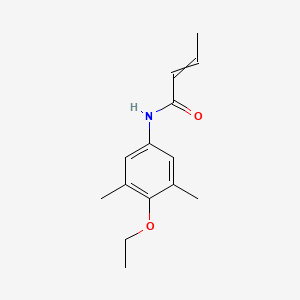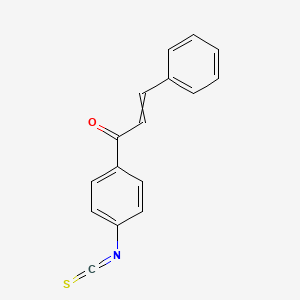
1-(4-Isothiocyanatophenyl)-3-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Isothiocyanatophenyl)-3-phenylprop-2-en-1-one is an organic compound characterized by the presence of an isothiocyanate group attached to a phenyl ring, which is further connected to a phenylprop-2-en-1-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Isothiocyanatophenyl)-3-phenylprop-2-en-1-one can be synthesized through several methods. One common approach involves the reaction of 4-isothiocyanatobenzaldehyde with acetophenone in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Isothiocyanatophenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, or thiols, forming thioureas, carbamates, or thiocarbamates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether under an inert atmosphere.
Substitution: Amines, alcohols, thiols; reactions are conducted in solvents like dichloromethane or acetonitrile at room temperature or under reflux conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Thioureas, carbamates, thiocarbamates.
Wissenschaftliche Forschungsanwendungen
1-(4-Isothiocyanatophenyl)-3-phenylprop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties. It is also used in drug development and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 1-(4-Isothiocyanatophenyl)-3-phenylprop-2-en-1-one involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to the inhibition of their activity. The compound can also induce oxidative stress and apoptosis in cancer cells, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Isothiocyanatophenyl)-3-phenylprop-2-en-1-one can be compared with other isothiocyanate-containing compounds such as:
Phenyl isothiocyanate: Similar in structure but lacks the phenylprop-2-en-1-one moiety, making it less versatile in certain applications.
Allyl isothiocyanate: Known for its presence in mustard oil, it has different reactivity and applications compared to this compound.
Benzyl isothiocyanate: Another related compound with distinct biological activities and uses.
Eigenschaften
CAS-Nummer |
94397-86-1 |
|---|---|
Molekularformel |
C16H11NOS |
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
1-(4-isothiocyanatophenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H11NOS/c18-16(11-6-13-4-2-1-3-5-13)14-7-9-15(10-8-14)17-12-19/h1-11H |
InChI-Schlüssel |
SQRSDEXRELZAIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


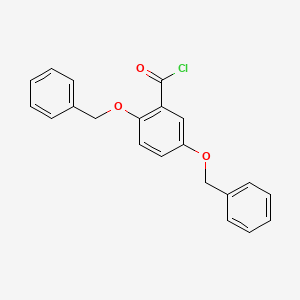
![1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene](/img/structure/B14347372.png)
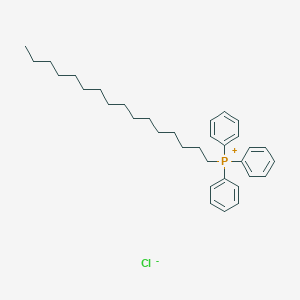
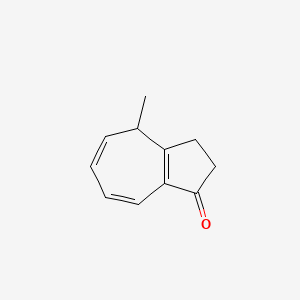
![3-Phenyl-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole](/img/structure/B14347384.png)
![3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid](/img/structure/B14347387.png)
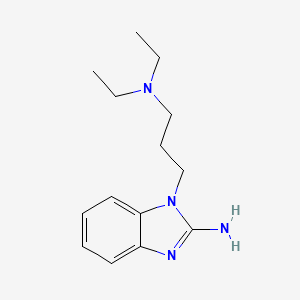
![Dipropyl [2-(hydroxyimino)ethyl]phosphonate](/img/structure/B14347416.png)
![N-[1-(2-Phenylethyl)piperidin-4-yl]-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B14347422.png)
![N-(5-Isocyanato-2-methylphenyl)-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14347427.png)
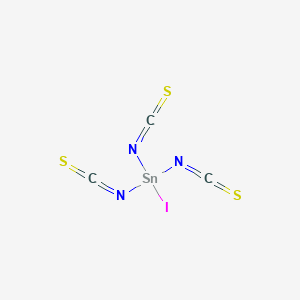
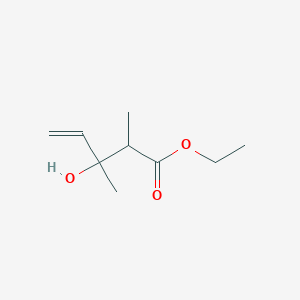
![1-[1-(3-Azidophenyl)cyclohexyl]piperidine](/img/structure/B14347440.png)
